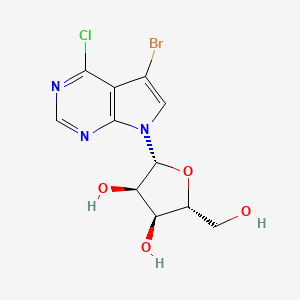
7H-Pyrrolo(2,3-d)pyrimidine, 5-bromo-4-chloro-7-beta-D-ribofuranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 103803 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is often studied for its interactions and effects in different chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 103803 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:
Starting Materials: Selection of appropriate starting materials that will undergo chemical transformations.
Reaction Conditions: Use of specific solvents, temperatures, and catalysts to facilitate the desired chemical reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the compound.
Industrial Production Methods
In an industrial setting, the production of NSC 103803 may involve large-scale chemical reactors and automated systems to ensure consistent quality and efficiency. The process may include:
Batch Processing: Producing the compound in discrete batches with strict quality control measures.
Continuous Processing: Using continuous flow reactors to produce the compound in a steady stream, which can be more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
NSC 103803 can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another in the molecule.
Common Reagents and Conditions
The reactions involving NSC 103803 often require specific reagents and conditions, such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
NSC 103803 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 103803 involves its interaction with specific molecular targets and pathways. This can include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Affecting Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
NSC 103803 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Another compound with similar chemical properties but different biological activities.
NSC 181339-01: Known for its use in different therapeutic applications.
NSC 8184: Studied for its distinct mechanism of action and effects.
In comparison, NSC 103803 may offer unique advantages in terms of its reactivity, stability, or specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
24385-15-7 |
|---|---|
Molecular Formula |
C11H11BrClN3O4 |
Molecular Weight |
364.58 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(5-bromo-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H11BrClN3O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2/t5-,7-,8-,11-/m1/s1 |
InChI Key |
CUKHVEVYOJENQF-IOSLPCCCSA-N |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN=C2Cl)Br |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CN=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















